molecular formula C8H9NO2S B2722777 2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one CAS No. 1000933-52-7

2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one

Cat. No.: B2722777
CAS No.: 1000933-52-7
M. Wt: 183.23
InChI Key: QRDJQNBEVWRBGC-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a cyclopropyl-oxoethylidene substituent at the 2-position of the thiazolidin-4-one core. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and immunomodulatory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-(2-cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-6(5-1-2-5)3-8-9-7(11)4-12-8/h3,5H,1-2,4H2,(H,9,11)/b8-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDJQNBEVWRBGC-BAQGIRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)/C=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one typically involves the reaction of cyclopropyl ketones with thioamides under specific conditions. The reaction may require catalysts or specific solvents to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various organic reactions, leading to the development of novel compounds with enhanced properties .

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates that derivatives of thiazolidinones can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . Additionally, studies have shown promising results in inhibiting cancer cell proliferation.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Its mechanism of action may involve the modulation of specific molecular targets, including enzymes and receptors associated with inflammation and cancer .

Industry

The compound is also utilized in the development of new materials and chemical processes within the pharmaceutical and agrochemical industries. Its ability to act as an intermediate facilitates the creation of diverse chemical entities that can be tailored for specific applications .

Antimicrobial Activity Study

Objective: To evaluate the efficacy of this compound against various bacterial strains.

Methodology: The compound was tested against Staphylococcus aureus and Escherichia coli using broth microdilution methods.

Findings: The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Activity Evaluation

Objective: To assess the cytotoxic effects on human breast cancer cells (MCF-7).

Methodology: The compound was applied at varying concentrations over a 48-hour period.

Findings: A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM, suggesting potent anticancer activity.

Anti-inflammatory Properties Investigation

Objective: To explore the anti-inflammatory effects using LPS-stimulated macrophages.

Methodology: Levels of pro-inflammatory cytokines TNF-alpha and IL-6 were measured post-treatment with the compound.

Findings: Treatment resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

Thiazolidinone derivatives exhibit activity profiles highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Structural Features Key Activities Reference
Target Compound : 2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one Cyclopropyl-oxoethylidene at C2; thiazolidin-4-one core Inferred: Potential antibacterial/anti-inflammatory (based on structural analogs)
(V)9 () 2-Chloro-3-quinolyl, aryl substituents Antibacterial (E. coli, MIC comparable to ampicillin)
Compound 16 () 4-Methoxycyclohexadienylidene at C5 Anti-inflammatory (paw edema inhibition comparable to indomethacin)
Ponesimod () Chlorophenyl, dihydroxypropoxy substituents Immunomodulatory (targets sphingosine-1-phosphate receptors)
3-Cyclopropyl Hybrid () Cyclopropyl, 4-methoxyphenylmethylidene Reported: DNA-binding and cytotoxicity (structural data via X-ray crystallography)

Key Observations :

  • Electron-Withdrawing Groups : The 2-oxoethylidene group in the target compound may increase electrophilicity, favoring interactions with biological nucleophiles (e.g., enzyme active sites) .
  • Aryl Substituents : Compounds with aryl groups (e.g., ’s (V)9) show enhanced antibacterial activity, likely due to improved membrane penetration .
Antibacterial Activity
  • highlights thiazolidinones with chloro-quinolyl substituents (e.g., (V)9) exhibiting strong activity against E. coli (MIC = 8 µg/mL, comparable to ampicillin) . The target compound’s cyclopropyl-oxo group may similarly disrupt bacterial cell wall synthesis, though direct data are lacking.
  • Contrast : Compounds lacking electronegative substituents (e.g., ’s hybrid) show reduced antimicrobial efficacy, emphasizing the role of substituent polarity .
Anti-inflammatory Activity
  • ’s Compound 16 demonstrates 75% paw edema inhibition (vs. 80% for indomethacin), attributed to its methoxycyclohexadienylidene group stabilizing COX-2 interactions . The target compound’s oxoethylidene group could mimic this stabilization.
Immunomodulatory Activity

Crystallographic and Computational Insights

  • Crystal Packing: ’s cyclopropyl-thiazolidinone hybrid crystallizes in a monoclinic system (space group P2₁/n), with intermolecular N–H⋯O hydrogen bonds stabilizing the structure . Similar packing in the target compound could enhance solubility or stability.
  • Software Tools : Structural analyses of analogs rely on programs like SHELX () and ORTEP-3 (), which model hydrogen bonding and conformational flexibility .

Biological Activity

2-(2-Cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound characterized by a thiazolidinone ring structure. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

The molecular formula of this compound is C8_8H9_9NO2_2S, with a molecular weight of 183.23 g/mol. The compound features a unique cyclopropyl group that may influence its reactivity and biological activity compared to other thiazolidinone derivatives.

PropertyValue
Molecular FormulaC8_8H9_9NO2_2S
Molecular Weight183.23 g/mol
IUPAC NameThis compound
InChI KeyQRDJQNBEVWRBGC-UHFFFAOYSA-N

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets, potentially inhibiting specific enzymes or interacting with cellular receptors. This interaction may lead to its observed biological effects, such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. For instance, a study evaluated the antifungal activity of thiazolidinone derivatives against several strains of phytopathogenic fungi, suggesting that modifications in the thiazolidinone structure can enhance efficacy against specific pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. One notable study demonstrated that derivatives of thiazolidinones exhibited cytotoxic effects against multiple cancer cell lines, including MCF7 and HT29 cells. The most active compounds induced significant apoptosis and cell cycle arrest in these cancer cells .

Table: Cytotoxicity Profile Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
7cMCF70.02
7iHT290.05
7jA27800.15

Case Studies

  • Antifungal Study : A recent investigation focused on synthesizing thiazolidinone derivatives and evaluating their antifungal activities against eight strains of phytopathogenic fungi. Among the synthesized compounds, one exhibited an EC50 value of 0.85 µg/mL against Alternaria solani, indicating strong antifungal potential .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various thiazolidinone derivatives on human leukemia cells, revealing significant induction of apoptosis and cell cycle arrest in treated cells compared to controls .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-cyclopropyl-2-oxoethylidene)-1,3-thiazolidin-4-one derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, cyclopropyl-containing precursors react with thioglycolic acid or its derivatives under reflux conditions in polar solvents (e.g., ethanol or acetic acid). Catalysts such as β-cyclodextrin-SO3H have been used to enhance reaction efficiency under solvent-free conditions . Key steps include the formation of the thiazolidinone ring via nucleophilic attack and subsequent dehydration. Reaction optimization often involves varying temperature, solvent polarity, and catalyst loading .

Q. How is the crystal structure of this compound validated, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Data collection is performed using diffractometers, and structures are refined using programs like SHELXL (for small-molecule refinement) or SHELXTL. For graphical representation, ORTEP-3 or WinGX is employed to visualize thermal ellipsoids and hydrogen-bonding networks . Refinement parameters include R-factors (<5%), bond-length accuracy (±0.01 Å), and angle consistency (±0.1°) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, and UV-Vis spectroscopy assesses π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How can computational studies complement experimental data in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These studies validate experimental bond lengths/angles (e.g., cyclopropyl C-C distances: ~1.50 Å) and predict reactivity sites for electrophilic/nucleophilic attacks . Software like Gaussian or ORCA is used, with solvent effects modeled via the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Discrepancies (e.g., bond-length mismatches >0.02 Å) are addressed by re-examining data collection parameters (e.g., crystal quality, radiation wavelength) or refining disorder models. Hydrogen-bonding patterns from SC-XRD should align with IR/NMR hydrogen-bond donor/acceptor signals. If inconsistencies persist, alternative polymorph screening or dynamic NMR studies may clarify conformational flexibility .

Q. How is the genotoxic potential of this compound evaluated in preclinical studies?

The Escherichia coli WP2 reverse mutation assay is a standard method. Tester strains (e.g., WP2uvrA) are exposed to the compound (≤1 mM/plate), and revertant colonies are counted. Negative controls (vehicle) and positive controls (e.g., N-methyl-N'-nitro-N-nitrosoguanidine) ensure assay validity. A lack of dose-dependent revertant increases indicates low genotoxicity .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?

Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R₂²(8) (dimer-forming) or C(6) (chain-forming). For example, N-H···O=C interactions between thiazolidinone rings and cyclopropyl ketones contribute to layer stacking. These patterns are visualized using Mercury or CrystalExplorer and correlate with melting points/solubility .

Q. How are structure-activity relationships (SARs) investigated for antimicrobial activity?

Substituent variations (e.g., arylidene groups at position 5) are systematically introduced, and minimum inhibitory concentrations (MICs) against bacterial/fungal strains are measured. Quantitative SAR (QSAR) models using Hammett constants or logP values predict bioactivity trends. Molecular docking (AutoDock Vina) identifies binding interactions with targets like dihydrofolate reductase .

Methodological Considerations

Q. What crystallographic challenges arise when analyzing twinned or low-quality crystals?

Twinning is resolved using the TwinRotMat algorithm in SHELXL, which refines twin laws (e.g., twofold rotation). Low-resolution data (>1.0 Å) require restraints on bond distances/angles and isotropic displacement parameters. For severely disordered regions, partial occupancy modeling or exclusion of outlier data points may be necessary .

Q. How can green chemistry principles optimize the synthesis of this compound?

Solvent-free conditions, microwave-assisted reactions, and recyclable catalysts (e.g., β-cyclodextrin-SO3H) reduce waste. Atom economy is improved by selecting precursors with high functional-group compatibility. Reaction monitoring via TLC or in-situ FT-IR minimizes purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.